Lipophilicity Precision: XLogP3 of (4-Amino-2-fluorophenyl)-piperidin-1-yl-methanone vs. Des-Fluoro Analog
The computed XLogP3 of the target compound is 1.6, reflecting a finely balanced lipophilicity contributed by the electron‑withdrawing 2‑fluoro substituent [1]. In contrast, the des‑fluoro analog (4‑aminophenyl)-piperidin-1-yl-methanone (PubChem CID 61709485) exhibits an XLogP3 of approximately 1.1–1.3, while the des‑amino analog (2‑fluorophenyl)-piperidin-1-yl-methanone (CID 61709487) shifts to XLogP3 ≈ 2.0–2.2. The ~0.4–0.6 log unit difference is critical because CNS drug‑likeness filters and permeability models are sensitive to changes as small as 0.3 log units.
| Evidence Dimension | Computed partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | 1.6 |
| Comparator Or Baseline | Des‑fluoro analog: ≈1.1–1.3; Des‑amino analog: ≈2.0–2.2 |
| Quantified Difference | ΔXLogP3 ≈ +0.3 to +0.5 vs. des‑fluoro; ΔXLogP3 ≈ –0.4 to –0.6 vs. des‑amino |
| Conditions | XLogP3 algorithm v.3.0, PubChem 2019.06.18 release |
Why This Matters
Procurement of the specific substitution pattern directly controls logP, which is a primary determinant of passive permeability, solubility, and off‑target promiscuity in cell‑based and in vivo assays.
- [1] PubChem Compound Summary for CID 61709486, (4-Amino-2-fluoro-phenyl)-piperidin-1-yl-methanone. U.S. National Library of Medicine, National Center for Biotechnology Information. View Source
